Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
Brand Name: Vulcanchem
CAS No.: 376348-79-7
VCID: VC0132527
InChI: InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2
Molecular Formula: C17H17NO3
Molecular Weight: 283.327

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate

CAS No.: 376348-79-7

Cat. No.: VC0132527

Molecular Formula: C17H17NO3

Molecular Weight: 283.327

* For research use only. Not for human or veterinary use.

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate - 376348-79-7

Specification

CAS No. 376348-79-7
Molecular Formula C17H17NO3
Molecular Weight 283.327
IUPAC Name benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate
Standard InChI InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
Standard InChI Key FYCDXSYDSNLCLK-INIZCTEOSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is a structurally complex organic molecule with the molecular formula C₁₇H₁₇NO₃. It features a carbamate functional group connecting a benzyl moiety to a phenylpropyl chain with specific stereochemistry at the C1 position. The (1S) designation indicates the absolute configuration at the chiral center, which is critical for its chemical behavior and potential biological activity.

Nomenclature and Identification

The compound is identified by several key parameters that distinguish it from similar structures:

Identification ParameterValue
Common NameBenzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
CAS Number376348-79-7
Molecular FormulaC₁₇H₁₇NO₃
Exact Mass283.120850
Alternative Namebenzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate

The presence of the (1S) stereochemistry is particularly important as it differentiates this compound from its racemic counterpart, Benzyl (3-oxo-1-phenylpropyl)carbamate (CAS: 408523-96-6) .

Structural Features and Functional Groups

The structure of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate can be divided into several key components:

  • A benzyl group (phenylmethyl) attached to the carbamate oxygen

  • A carbamate (–NHCOO–) linking group

  • A phenylpropyl chain with (S)-stereochemistry at the C1 position

  • A ketone functional group at the C3 position of the propyl chain

These structural elements contribute to the compound's chemical reactivity, with the carbamate group providing potential sites for hydrolysis, the ketone offering possibilities for reduction or nucleophilic addition, and the aromatic rings facilitating various aromatic substitution reactions.

Physicochemical Properties

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate possesses a distinctive set of physicochemical properties that influence its behavior in chemical reactions, solubility characteristics, and handling requirements.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateNot specified in sources
Molecular Weight283.322 g/mol
Density1.2±0.1 g/cm³
Boiling Point455.6±45.0 °C at 760 mmHg
Melting PointNot available
Flash Point229.4±28.7 °C

The relatively high boiling and flash points suggest that the compound has considerable thermal stability, which could be advantageous for certain chemical processing operations .

Solubility and Partition Characteristics

The compound's solubility profile can be inferred from its partition coefficient:

PropertyValue
LogP3.53
Polar Surface Area (PSA)58.89000

With a LogP value of 3.53, Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate demonstrates moderate lipophilicity, suggesting better solubility in organic solvents than in water. This property has implications for its extraction, purification, and potential biological membrane permeability .

Thermal and Physical Parameters

Additional physical parameters include:

PropertyValue
Vapour Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.571

The low vapor pressure indicates minimal volatility at room temperature, suggesting that the compound is relatively stable in ambient conditions .

Regulatory and Classification Information

The available data provides some regulatory classification information for Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate.

Harmonized System Code

This classification places the compound within the broader category of cyclic amides and carbamates for international trade and regulatory purposes .

Comparison with Related Compounds

Racemic versus Stereoisomeric Forms

The racemic form, Benzyl (3-oxo-1-phenylpropyl)carbamate (CAS: 408523-96-6), lacks the specific (1S) stereochemistry of our target compound . This structural difference would likely result in distinct biological activities if the compound interacts with chiral biological targets.

Structural Analogues

More complex compounds such as those mentioned in search result incorporate the carbamate functionality within larger molecular frameworks, potentially offering different chemical reactivities and biological properties.

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